2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride
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Overview
Description
2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride is a chemical compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)pyrimidine-5-carbaldehyde hydrochloride typically involves the reaction of pyrimidine derivatives with various reagents. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide (NaOH) in ethanol or methanol . The reaction mixture is stirred at room temperature for about an hour, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like NaOH or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(aminomethyl)pyrimidine-5-carbaldehyde hydrochloride involves its interaction with various molecular targets. The compound can act as a precursor to other biologically active molecules, which may interact with enzymes, receptors, or other proteins in the body. The exact pathways and targets depend on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A closely related compound used in similar synthetic applications.
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Uniqueness
2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride is unique due to its specific functional groups, which allow for a wide range of chemical reactions and applications. Its ability to act as a versatile building block in organic synthesis makes it valuable in both research and industrial settings .
Properties
Molecular Formula |
C6H8ClN3O |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-(aminomethyl)pyrimidine-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c7-1-6-8-2-5(4-10)3-9-6;/h2-4H,1,7H2;1H |
InChI Key |
NSSXQXFNCUPOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CN)C=O.Cl |
Origin of Product |
United States |
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